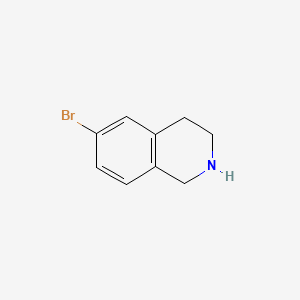

6-Bromo-1,2,3,4-tetrahydroisoquinoline

Descripción

Significance of the Tetrahydroisoquinoline Core in Medicinal Chemistry Research

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a prominent structural motif found in numerous natural products and synthetic molecules, establishing it as a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.comresearchgate.net Its significance stems from the wide array of pharmacological activities exhibited by its derivatives. The THIQ nucleus is a core component of many isoquinoline (B145761) alkaloids and has been the focus of extensive research for over four decades. nih.govnih.gov

Derivatives of the THIQ core have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development across various therapeutic areas. nuph.edu.uaresearchgate.net Research has extensively documented their potential as:

Anticancer agents: THIQ derivatives have shown potent cytotoxic effects and are explored for their antitumor properties, targeting signaling pathways like NF-κB and inhibiting processes such as angiogenesis. tandfonline.comnih.govnih.gov

Antimicrobial agents: The scaffold is investigated for developing new antibacterial and antifungal compounds. nih.gov

Antiviral agents: Notably, THIQ derivatives have been studied as inhibitors of HIV-1 integrase and reverse transcriptase. nuph.edu.uarsc.org

Neuroprotective agents: These compounds have been evaluated for their potential in treating neurodegenerative disorders like Alzheimer's disease. nih.govnuph.edu.uamdpi.com

Other therapeutic areas: The versatility of the THIQ core is further demonstrated by its exploration for anti-inflammatory, anticonvulsant, antimalarial, and cardiovascular applications. nih.govnuph.edu.uagoogle.com

The synthetic accessibility and the ease with which the core can be modified allow medicinal chemists to systematically explore structure-activity relationships (SAR), optimizing the biological potential of these compounds. tandfonline.comresearchgate.net

| Therapeutic Area | Specific Activity/Target | Reference |

|---|---|---|

| Oncology | Antitumor, Anticancer, Anti-angiogenesis, KRas Inhibition | tandfonline.comnih.govresearchgate.net |

| Infectious Diseases | Antibacterial, Antiviral (Anti-HIV), Antifungal, Antimalarial | nih.govnuph.edu.ua |

| Neurology | Anti-Alzheimer, Anticonvulsant, Neuroprotective | nih.govnuph.edu.uaresearchgate.net |

| Inflammation | Anti-inflammatory | nih.govnuph.edu.ua |

| Cardiovascular | Vasodilator, Antihypertensive, Antithrombotic | google.com |

The Role of Halogenation, Specifically Bromination at the 6-Position, in Modifying Tetrahydroisoquinoline Properties

Halogenation is a fundamental strategy in medicinal chemistry used to enhance the therapeutic properties of lead compounds. researchgate.netnih.gov The introduction of a halogen, such as bromine, onto a scaffold like tetrahydroisoquinoline can profoundly alter its physicochemical and pharmacological profile. nih.govnih.gov Approximately one-third of drugs in clinical development contain a halogen atom. researchgate.netnih.gov

The introduction of a bromine atom at the 6-position of the THIQ core can influence the molecule's properties in several key ways:

Lipophilicity and Permeability: Halogens are known to increase the lipophilicity of a molecule. This modification can affect how the compound is absorbed, distributed, metabolized, and excreted (ADME), potentially improving its ability to cross biological membranes and reach its target. nih.gov

Target Binding and Potency: A bromine atom can enhance binding affinity to a biological target. nih.gov This occurs not only through steric effects but also through the formation of specific, non-covalent interactions known as "halogen bonds." nih.govacs.org A halogen bond is a favorable interaction between the electrophilic region on the halogen atom and a Lewis basic site (like a carbonyl oxygen) on the target protein, which can contribute to the stability of the ligand-target complex. nih.govacs.org

Metabolic Stability: Halogenation can block metabolically susceptible sites on a molecule, thereby increasing its metabolic stability and prolonging its duration of action. nih.gov

Electronic Effects: The electron-withdrawing nature of bromine can alter the electronic distribution within the aromatic ring of the THIQ scaffold, which can in turn influence its interaction with biological targets. researchgate.net

| Property Modified | Mechanism/Effect | Reference |

|---|---|---|

| Pharmacokinetics | Increases lipophilicity, potentially affecting absorption, distribution, and permeability. Can block metabolic pathways. | nih.govjocpr.com |

| Target Affinity | Enhances binding potency through steric effects and the formation of halogen bonds with target proteins. | nih.govacs.org |

| Potency | Improved binding and modified electronic properties can lead to increased biological activity. | researchgate.netnih.gov |

| Selectivity | Positional bromination can influence selectivity for specific receptor subtypes or enzyme isoforms. | nuph.edu.ua |

Overview of Research Trajectories for 6-Bromo-1,2,3,4-tetrahydroisoquinoline and its Derivatives

Research involving this compound and its derivatives has primarily focused on its synthesis and its use as an intermediate in the creation of more complex molecules with potential therapeutic applications. The compound itself is of significant interest as a scaffold for building libraries of novel drug candidates. ontosight.ai

Key research directions include:

Synthetic Methodologies: A significant area of research is the development of efficient and scalable synthetic routes to produce this compound and its derivatives. For example, a patent describes a chemical synthesis process for this compound-1-carboxylic acid, highlighting its importance as a derivative with high demand for cardiovascular applications. google.com The Pictet-Spengler condensation is a commonly employed reaction for constructing the core THIQ structure, which can then be brominated. nih.gov

Cardiovascular Agents: As noted, derivatives of this compound are being investigated for their potential in treating cardiovascular diseases. Tetrahydroisoquinoline compounds, in general, have been studied for their effects as vasodilators and antihypertensive agents. google.com

Anticancer Drug Discovery: Given the established anticancer potential of the THIQ scaffold, derivatives of the 6-bromo variant are logical candidates for anticancer drug design. tandfonline.comnih.gov Research in this area involves synthesizing novel derivatives and evaluating their cytotoxic activity against various cancer cell lines and their ability to inhibit specific cancer-related targets, such as the NF-κB signaling pathway. nih.gov

Muscarinic Receptor Antagonists: The THIQ core has been used to develop potent and selective antagonists for specific receptor subtypes. For instance, a series of THIQ derivatives were synthesized and evaluated for their binding affinities to muscarinic receptors, with some compounds showing high affinity and selectivity for the M2 subtype. nih.gov The 6-bromo analogue serves as a key starting material for creating similar targeted agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDGCPQHZSDBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579124 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226942-29-6 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Studies on 6 Bromo 1,2,3,4 Tetrahydroisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the intrinsic electronic characteristics and geometric preferences that dictate the molecule's behavior.

While specific DFT studies focusing exclusively on 6-bromo-1,2,3,4-tetrahydroisoquinoline are not extensively documented, a wealth of research on the parent 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold provides a strong foundation for understanding its properties. researchgate.net DFT calculations are instrumental in determining the most stable three-dimensional arrangements, or conformations, of the molecule. For the flexible THIQ ring system, computations have identified two low-energy twisted conformers as being particularly stable: one with the N-H hydrogen in an axial position and another with it in an equatorial position. researchgate.net The energy difference between these conformers is typically very small. researchgate.net

| Computational Method | Application | Key Findings for Tetrahydroisoquinoline Scaffold |

| Density Functional Theory (DFT) | Molecular geometry optimization, electronic property calculation. | Identifies stable low-energy twisted conformers (axial and equatorial N-H). researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution and prediction of reactive sites. | Highlights electron-rich areas (e.g., nitrogen lone pair) and electron-poor areas (e.g., N-H proton). scholarsresearchlibrary.com |

| Fukui Functions | Quantifies the reactivity of specific atomic sites for electrophilic or nucleophilic attack. | Predicts that C5 and C8 are highly reactive sites in the parent isoquinoline (B145761) structure. researchgate.net |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a protein target. | Shows that the THIQ scaffold binds to a specific subdomain in the CD44-HA binding domain. researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulations | Assesses the stability of the ligand-protein complex and interaction dynamics over time. | Confirms the conformational stability of THIQ derivatives within the CD44 binding site. nih.govnih.gov |

Reactivity descriptors derived from quantum chemical calculations help predict how and where a molecule will react.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. scholarsresearchlibrary.com For this compound, regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. scholarsresearchlibrary.com These would include the nitrogen atom's lone pair and, to a lesser extent, the π-system of the aromatic ring. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, such as the hydrogen atom attached to the nitrogen. scholarsresearchlibrary.com

Fukui Functions: This descriptor quantifies the change in electron density at a specific atomic site when the total number of electrons in the molecule changes, indicating its susceptibility to attack. Studies on the related isoquinoline molecule show that the Fukui function can successfully predict sites for electrophilic attack, identifying carbons 5 and 8 as highly reactive. researchgate.net A similar analysis for this compound would be crucial to understand how the bromine substituent and the saturated heterocyclic ring modify this reactivity profile.

Molecular Modeling and Simulation for Target Interactions

Molecular modeling techniques are essential for exploring how this compound and its derivatives might interact with biological targets, such as proteins.

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a macromolecular target. dergipark.org.tr The tetrahydroisoquinoline (THIQ) scaffold has been identified as a key structural motif for molecules that bind to the hyaluronic acid (HA) binding domain of the CD44 receptor, a protein implicated in cancer progression. nih.govnih.gov Docking studies have been used to place THIQ-containing compounds into a specific subdomain of the CD44-HA binding domain (CD44HAbd), providing detailed predictions of their binding poses and interactions with key amino acid residues. researchgate.netugr.es

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the dynamic nature of the interaction. For potential CD44 antagonists based on the THIQ scaffold, MD simulations have been used to confirm that the docked compounds remain stably bound within the active site and to analyze the persistence of key interactions, such as hydrogen bonds. nih.gov The stability is often evaluated by monitoring metrics like the Root-Mean-Square Deviation (RMSD) of the atomic positions throughout the simulation. nih.gov

Through the analysis of crystal structures and computational models, a specific binding site for THIQ-containing compounds has been characterized within the CD44-HA binding domain. researchgate.netnih.gov This site is adjacent to the residues that are essential for the natural binding of hyaluronic acid. nih.gov

Based on the binding modes of several THIQ derivatives, a pharmacophore model was developed. A pharmacophore defines the essential spatial arrangement of molecular features necessary for biological activity. The model for CD44HAbd binding includes key features such as an aromatic group, a hydrogen bond donor, and a positively charged/ionizable group, all of which are present in the this compound structure. researchgate.net This model is crucial for the rational design of new, more potent CD44 antagonists. nih.govnih.gov

| Interacting Residue in CD44HAbd | Potential Interaction with THIQ Scaffold | Reference |

| Asn29 | Spatial proximity and potential hydrogen bonding. | researchgate.net |

| Glu41 | Potential electrostatic or hydrogen bonding interactions. | researchgate.net |

| Gly44 | Backbone interactions contributing to binding pocket shape. | researchgate.net |

| Arg45 | Proximity to this key HA-binding residue is crucial for antagonism. | researchgate.netnih.gov |

| Arg82 | Proximity to this key HA-binding residue is crucial for antagonism. | researchgate.netnih.gov |

| Arg155 | Potential for interactions with substituents on the THIQ ring. | researchgate.net |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches for this compound Analogs

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are foundational strategies in modern drug discovery, and their principles are broadly applicable to the development of analogs of this compound. rsc.org While specific, in-depth SBDD and LBDD studies focused exclusively on this particular bromo-derivative are not extensively detailed in the reviewed literature, the broader class of THIQ derivatives has been the subject of such computational design approaches. nih.govnuph.edu.ua

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. nih.gov For THIQ analogs, molecular docking is a key SBDD technique used to predict the binding mode and affinity of these compounds within a target's active site. For instance, docking studies on various THIQ derivatives have been employed to elucidate their binding patterns with targets like HIV-1 reverse transcriptase and the PA endonuclease of the influenza virus. nih.gov In the case of this compound analogs, SBDD would involve docking the bromo-substituted scaffold into the active site of a relevant target. The bromine atom's size, electronegativity, and potential for halogen bonding could be critical determinants of binding affinity and specificity, and these interactions would be a primary focus of the computational analysis.

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the target is unknown. numberanalytics.com This approach leverages the knowledge of a set of molecules known to be active against the target. Common LBDD methods include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. numberanalytics.com A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. For this compound, a pharmacophore model could be developed based on a series of its biologically active analogs.

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov Such models have been developed for the broader class of tetrahydroisoquinoline derivatives to predict their tumor-specificity, where descriptors such as the water-accessible surface area have shown a high correlation with biological activity. nih.gov For 6-bromo-THIQ analogs, a QSAR model would incorporate descriptors that account for the properties of the bromine substituent, such as its steric and electronic effects, to predict the activity of novel derivatives.

Drug design strategies such as structure-based drug design, ligand-based drug design, fragment-based drug design, and molecular hybridization are considered valuable for the design of novel THIQ analogs for various diseases. researchgate.net

Predictive Modeling of Pharmacokinetic Parameters Relevant to Biological Activity (e.g., membrane permeability)

The therapeutic potential of any drug candidate is critically dependent on its pharmacokinetic profile, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Computational, or in silico, methods for predicting these properties are invaluable in the early stages of drug discovery, as they allow for the rapid screening of large numbers of compounds and can help prioritize synthetic efforts. nih.govmdpi.com

For this compound and its analogs, predicting pharmacokinetic parameters such as membrane permeability is crucial, especially for oral bioavailability and for compounds targeting the central nervous system, which must cross the blood-brain barrier. mdpi.com Passive membrane permeability is often correlated with physicochemical properties like lipophilicity (logP), the number of hydrogen bond donors and acceptors, and molecular weight. mdpi.com

While specific predictive data for this compound was not found in the reviewed literature, the table below illustrates the types of pharmacokinetic parameters that are typically predicted using computational tools for a hypothetical derivative.

Table 1: Predicted Pharmacokinetic and Physicochemical Properties for a Hypothetical 6-Bromo-THIQ Analog

| Parameter | Predicted Value | Significance |

| Molecular Weight | ~212.09 g/mol | Influences diffusion and transport across membranes. |

| logP (Lipophilicity) | 2.5 - 3.5 | A key factor in membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 1 | Affects solubility and membrane permeability. |

| Polar Surface Area (PSA) | ~12.4 Ų | Correlates with transport properties across membranes. |

| Caco-2 Permeability | Moderate to High | Predicts intestinal absorption of orally administered drugs. |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Indicates potential for central nervous system activity. |

Note: The values in this table are hypothetical and serve to illustrate the types of parameters evaluated in predictive computational models. Actual values would require specific calculations using validated software.

These computational predictions are essential for guiding the design and optimization of this compound analogs to achieve a desirable balance of potency and drug-like properties.

Future Research Directions and Translational Perspectives for 6 Bromo 1,2,3,4 Tetrahydroisoquinoline in Chemical Biology

Development of Innovative and Sustainable Synthetic Methods

The synthesis of the tetrahydroisoquinoline (THIQ) core, including its 6-bromo derivative, is a focal point of chemical research, with an increasing emphasis on sustainable and efficient methodologies. Traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions often require harsh conditions, such as high temperatures and strong acids. google.com Modern approaches aim to mitigate these drawbacks by employing greener and more innovative techniques.

Chemoenzymatic and Biocatalytic Approaches: A promising sustainable strategy is the use of biocatalysis. Enzymes like norcoclaurine synthase, a Pictet-Spenglerase, can catalyze the formation of the THIQ scaffold from dopamine (B1211576) and various aldehydes under mild, aqueous conditions at neutral pH. nih.gov This enzymatic approach offers a route to chiral THIQ alkaloids. nih.gov Furthermore, chemoenzymatic one-pot processes are being developed, combining enzymatic reactions with chemical ones. For instance, an alcohol oxidase can generate an aldehyde in situ from a primary alcohol, which then undergoes a phosphate-mediated Pictet-Spengler reaction, avoiding the need to handle potentially unstable aldehyde substrates directly. google.com

Green Chemistry Methodologies: Microwave-assisted synthesis represents another green chemistry approach, significantly reducing reaction times for classic cyclization reactions like the Bischler-Napieralski or Pictet-Spengler reactions. nih.gov Additionally, multicomponent reactions (MCRs) are gaining traction as they allow for the construction of complex, functionalized THIQ derivatives in a single step from simple starting materials, enhancing efficiency and reducing waste. nih.gov

Novel Chemical Syntheses: Specific methods for synthesizing bromo-substituted THIQs continue to be developed. One patented method describes an efficient, four-step synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid starting from 3-bromophenylacetonitrile, involving reduction, amidation, cyclization, and hydrolysis. researchgate.net

| Method | Key Features | Advantages |

| Biocatalysis | Uses enzymes (e.g., norcoclaurine synthase) for Pictet-Spengler reaction. nih.gov | Mild reaction conditions, high stereoselectivity, environmentally friendly. nih.gov |

| Chemoenzymatic One-Pot Process | Combines enzymatic oxidation of alcohols with chemical cyclization. google.com | Avoids isolation of intermediate aldehydes, improves process efficiency. google.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate classic reactions. nih.gov | Drastically reduced reaction times. nih.gov |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to build complex molecules. nih.gov | High atom economy, operational simplicity, access to diverse structures. nih.gov |

| Novel Chemical Routes | Efficient multi-step synthesis from specific starting materials like 3-bromophenylacetonitrile. researchgate.net | High-yield route to specific derivatives like carboxylic acids. researchgate.net |

Exploration of Novel Biological Targets and Disease Indications

The 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold is considered a "privileged structure" in drug discovery due to its presence in numerous natural products and synthetic compounds with diverse pharmacological activities. nih.gov While this compound itself is often a synthetic intermediate, its derivatives are being investigated for a wide array of therapeutic applications.

Anticancer Activity: Derivatives of the THIQ scaffold are being actively explored as anticancer agents. One area of focus is the inhibition of KRas (Kirsten rat sarcoma virus), a key protein in many cancers. nih.govnih.gov Certain THIQ derivatives have shown significant KRas inhibition in various colon cancer cell lines. nih.govnih.gov Another anticancer strategy involves targeting angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govnih.gov The THIQ framework is also being used to design inhibitors of Rho kinase (ROCK), a target implicated in cancer, and histone deacetylase 8 (HDAC8), which is overexpressed in various tumors. nih.govrsc.org

Neuroprotective Effects: Isoquinoline (B145761) alkaloids, including THIQ derivatives, are studied for their neuroprotective properties, which are relevant to neurodegenerative diseases like Parkinson's and Alzheimer's. researchgate.netrsc.org The mechanisms of action include reducing oxidative stress, inhibiting glutamate-induced excitotoxicity, and modulating central neurotransmitter systems. researchgate.netyoutube.com Some 1-methyl-THIQ derivatives have demonstrated clear neuroprotective effects. youtube.com

Other Therapeutic Areas: The versatility of the THIQ scaffold extends to other diseases:

Antimalarial: THIQ derivatives have been optimized as potent antimalarial agents that inhibit the Plasmodium falciparum ATPase 4 (PfATP4). rsc.org

Pain and Bladder Disorders: A series of THIQ derivatives have been developed as antagonists of the TRPM8 channel, a sensor for cold temperatures, which is a target for treating pain and bladder disorders. nih.gov

Diabetes: Certain THIQ derivatives act as selective partial agonists for Peroxisome Proliferator-Activated Receptor γ (PPARγ), showing potential as anti-diabetic agents with fewer side effects than full agonists. nuph.edu.ua

Antibacterial: Functionalized THIQ analogs have been synthesized and evaluated for their activity against pathogenic bacterial strains, including Mycobacterium tuberculosis. nih.gov

| Biological Target | Disease Indication | Example Derivative Class |

| KRas, VEGF Receptors | Cancer (especially colon cancer) | Phenyl-substituted THIQs. nih.govnih.gov |

| HDAC8 | Cancer, Neurological Disorders | THIQ-based HDAC8 inhibitors. nih.gov |

| Rho Kinase (ROCK) | Glaucoma, Cancer, Hypertension | Highly selective THIQ-based ROCK inhibitors. rsc.org |

| NMDA Receptors | Neurodegenerative Diseases | 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). youtube.com |

| TRPM8 Channel | Pain, Bladder Disorders | Optimized THIQ antagonists. nih.gov |

| PPARγ | Diabetes | 6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives. nuph.edu.ua |

| PfATP4 | Malaria | N-2 substituted THIQ analogs. rsc.org |

Integration of Advanced Computational Techniques for Rational Design and Optimization

Advanced computational techniques are indispensable in modern drug discovery for rationally designing and optimizing lead compounds based on the this compound scaffold. These in silico methods accelerate the discovery process, reduce costs, and provide deep insights into molecular interactions.

Molecular Docking: Molecular docking is a key computational tool used to predict the binding orientation and affinity of a ligand to its target protein. For THIQ derivatives, docking studies have been crucial in understanding their interactions with the active sites of various targets. For example, docking has been used to model how THIQ derivatives bind to KRas and VEGF receptors, revealing key hydrogen bonding and hydrophobic interactions. nih.govnih.gov Similarly, docking studies have elucidated the binding patterns of THIQ analogs within the active sites of HIV-1 reverse transcriptase and the PA endonuclease of the influenza virus. youtube.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Multi-QSAR modeling studies, including 2D-QSAR and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR), have been applied to THIQ derivatives. nih.gov One such study on HDAC8 inhibitors identified crucial structural features, suggesting that the THIQ moiety is more effective as a "cap group" and that various substitutions on the scaffold are critical for modulating inhibitory activity. nih.gov

Pharmacophore Modeling and Molecular Dynamics: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. This approach was used to design new THIQ-based antagonists for the CD44 receptor, a cancer therapy target. By analyzing crystal structures, researchers identified a pharmacophore for THQ-containing molecules, which was then used to screen large virtual libraries. Following docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions.

| Computational Technique | Application for THIQ Derivatives | Key Insights |

| Molecular Docking | Predicting binding modes in KRas, VEGF, HIV-1 RT, Influenza PA endonuclease. nih.govnih.govyoutube.com | Identifies key amino acid interactions and guides the design of more potent inhibitors. nih.gov |

| QSAR (2D and 3D) | Elucidating structural requirements for HDAC8 inhibition. nih.gov | Determines which structural modifications and substitutions enhance or diminish biological activity. nih.gov |

| Pharmacophore Modeling | Designing novel antagonists for the CD44 receptor. | Generates a 3D model of essential features for activity, enabling virtual screening of compound libraries. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of THIQ derivatives bound to targets like CD44. | Confirms the stability of binding poses predicted by docking and analyzes conformational changes. |

Strategic Derivatization for Enhanced Potency, Selectivity, and Biological Performance

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to lead optimization. By synthesizing a series of analogs with specific modifications and evaluating their biological activity, researchers can decipher which parts of the molecule are essential for its function. For THIQ-based ROCK inhibitors, extensive SAR studies led to the identification of a lead compound with subnanomolar potency and exceptional selectivity (hitting only 1.6% of 442 other kinases). rsc.org Similarly, for antimalarial THIQ compounds, SAR studies revealed that modifications at the N-2 position had a profound effect on potency and metabolic stability, leading to the discovery of clinical candidates. rsc.org

Improving Potency and Selectivity: Derivatization is used to enhance the binding affinity of the molecule to its target (potency) and to minimize its interaction with other unintended targets (selectivity). For THIQ-based TRPM8 antagonists, strategic modifications were made to improve both potency and pharmacokinetic profiles, resulting in a compound with robust efficacy in animal models. nih.gov The addition of specific functional groups, such as electron-donating or electron-withdrawing groups, can play a vital role in modulating the biological potential of the THIQ backbone.

Enhancing Biological Performance (Pharmacokinetics): Beyond target interaction, a successful drug must have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Strategic derivatization is employed to address issues like poor solubility or rapid metabolism. For instance, when an antimalarial THIQ lead was found to be metabolically labile, a 2,2,2-trifluoroethyl group was substituted at the N-2 position to enhance stability. rsc.org In another example, a piperazine (B1678402) benzamide (B126) moiety in an HIV-1 attachment inhibitor was replaced with a THIQ scaffold to improve metabolic stability and solubility, thereby precluding the need for a prodrug formulation. rsc.org These chemical modifications are critical for ensuring that the compound can reach its target in the body at a sufficient concentration and for a sufficient duration to exert its therapeutic effect.

| Strategy | Objective | Example Application | Outcome |

| N-2 Position Substitution | Enhance metabolic stability and potency. | Antimalarial THIQ derivatives targeting PfATP4. rsc.org | Identification of metabolically stable and potent clinical candidates. rsc.org |

| C-1 Position Functionalization | Improve potency and solubility. | HIV-1 attachment inhibitors. rsc.org | Development of compounds with enhanced potency against HIV-1. rsc.org |

| Aromatic Ring Modification | Modulate activity (agonist vs. antagonist). | GPR41 modulators based on a tetrahydroquinolone core. nih.gov | Discovery that di- or trifluorobenzene groups conferred agonistic activity. nih.gov |

| Core Scaffold Replacement | Improve metabolic stability and solubility. | Replacing a piperazine benzamide with a THIQ scaffold in an HIV inhibitor. rsc.org | Avoided the need for a prodrug. rsc.org |

Q & A

Synthesis and Optimization

1.1 Basic Question: Q. What are the standard synthetic protocols for preparing 6-bromo-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield? Methodological Answer: The compound is typically synthesized via Bischler-Napieralski cyclization, where brominated phenethylamine derivatives undergo cyclodehydration using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For example, brominated intermediates like 6-bromo-2-phenylethylamide can be cyclized at 80–100°C under inert atmospheres. Yield optimization requires precise control of temperature and catalyst stoichiometry. Lower temperatures (e.g., 80°C) reduce side reactions like over-bromination, while excess POCl₃ improves cyclization efficiency .

1.2 Advanced Question: Q. How can regioselectivity challenges during bromination of tetrahydroisoquinoline precursors be mitigated? Methodological Answer: Regioselectivity in bromination is influenced by directing groups and solvent polarity. For instance, introducing electron-withdrawing groups (e.g., nitro or carbonyl) at specific positions directs bromination to the desired aromatic site. Using polar aprotic solvents (e.g., DMF) with N-bromosuccinimide (NBS) at 0–5°C minimizes di-bromination. Post-reaction analysis via TLC and ¹H NMR is critical to confirm monobrominated products .

Analytical Characterization

2.1 Basic Question: Q. What analytical techniques are essential for confirming the structure of this compound? Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Assign peaks for the tetrahydro ring (δ 2.5–3.5 ppm for CH₂ groups) and aromatic bromine (δ 7.2–7.8 ppm).

- Mass Spectrometry (HRMS) : Look for molecular ion clusters at m/z 228/230 (M⁺, Br isotope pattern).

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .

2.2 Advanced Question: Q. How can contradictory spectral data (e.g., unexpected NOE effects in NMR) be resolved for diastereomeric byproducts? Methodological Answer: Use 2D NMR (NOESY, COSY) to differentiate diastereomers. For example, cross-peaks between the bromine-adjacent proton and the tetrahydro ring’s CH₂ group confirm spatial proximity. Chiral HPLC with amylose-based columns can separate enantiomers, while X-ray crystallography provides definitive stereochemical assignments .

Safety and Handling

3.1 Basic Question: Q. What are the primary safety hazards associated with handling this compound, and what PPE is required? Methodological Answer: The compound is harmful if inhaled, ingested, or absorbed through skin (LD₅₀ 250 mg/kg in rodents). Use nitrile gloves, lab coats, and fume hoods. Store at 0–6°C in amber vials under nitrogen to prevent degradation .

3.2 Advanced Question: Q. How can exothermic side reactions during synthesis be controlled to avoid thermal runaway? Methodological Answer: Implement slow reagent addition (e.g., dropwise addition of brominating agents) and monitor with in-situ IR or reaction calorimetry. Use jacketed reactors with coolant (e.g., ethylene glycol at −10°C) to dissipate heat. Emergency quenching protocols (e.g., NaHCO₃ for acid-neutralization) are mandatory .

Derivatives and Functionalization

4.1 Basic Question: Q. What are common derivatives of this compound used in medicinal chemistry? Methodological Answer: Key derivatives include:

- 6-Bromo-3-carboxy-tetrahydroisoquinoline : Used as a dopamine receptor modulator.

- Methoxy- or hydroxy-substituted analogs : Synthesized via O-alkylation or demethylation .

4.2 Advanced Question: Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to modify the bromine moiety? Methodological Answer: The bromine atom serves as a handle for Pd-catalyzed couplings. For example, Suzuki reactions with aryl boronic acids (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (70°C, 12h) yield biaryl derivatives. Optimize ligand choice (e.g., XPhos for sterically hindered partners) to enhance coupling efficiency .

Stability and Storage

5.1 Basic Question: Q. What are the recommended storage conditions to ensure long-term stability? Methodological Answer: Store under nitrogen at 0–6°C in airtight containers. Avoid exposure to light and moisture, which accelerate hydrolysis of the tetrahydro ring. Shelf life is typically 12–18 months under these conditions .

5.2 Advanced Question: Q. How can degradation products be identified and quantified under accelerated stability testing? Methodological Answer: Use forced degradation (40°C/75% RH for 4 weeks) followed by LC-MS/MS. Major degradants include quinoline derivatives (via dehydrogenation) and bromide salts. Quantify using external calibration curves and impurity markers .

Biological Activity

6.1 Basic Question: Q. What in vitro assays are used to evaluate the biological activity of this compound? Methodological Answer: Common assays include:

- Receptor binding assays : Radiolabeled ligands for dopamine or serotonin receptors.

- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) .

6.2 Advanced Question: Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved blood-brain barrier (BBB) penetration? Methodological Answer: Introduce lipophilic groups (e.g., methyl or trifluoromethyl) at the 3-position to enhance logP. Assess BBB permeability using PAMPA assays or in situ brain perfusion in rodents. QSAR models (e.g., Volsurf+) predict absorption based on polar surface area (<70 Ų) and hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.